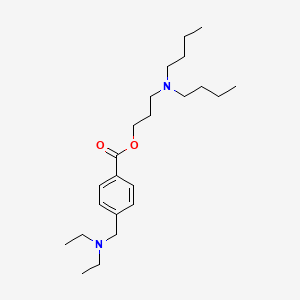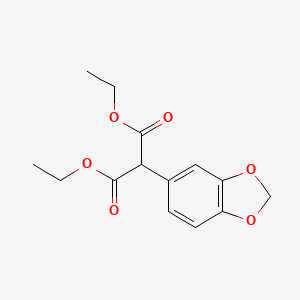![molecular formula C13H7F3N2O5 B14433896 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 77529-20-5](/img/structure/B14433896.png)
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyridinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves multiple steps. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl and pyridine moieties but lacks the nitro group.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a boronic acid group instead of the nitro and benzoic acid groups.
Uniqueness
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to the combination of its nitro, trifluoromethyl, and pyridinyl ether functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77529-20-5 |
|---|---|
Molecular Formula |
C13H7F3N2O5 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
2-nitro-5-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)7-1-4-11(17-6-7)23-8-2-3-10(18(21)22)9(5-8)12(19)20/h1-6H,(H,19,20) |
InChI Key |
SNKSCHCSNQDPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)
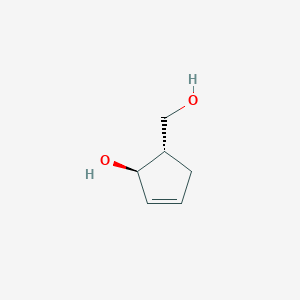
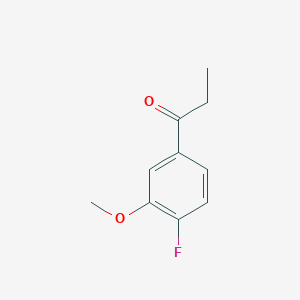
![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
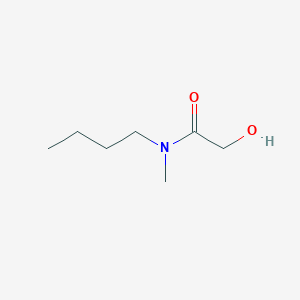
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
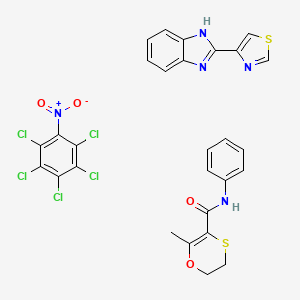
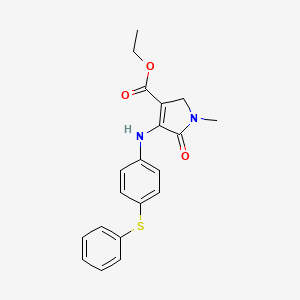

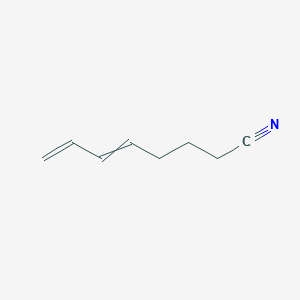
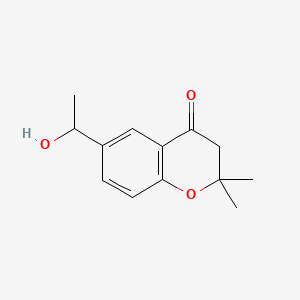
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
